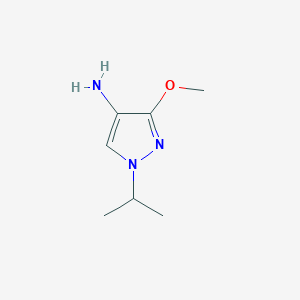

1-Isopropyl-3-methoxy-1h-pyrazol-4-amine

Description

Properties

IUPAC Name |

3-methoxy-1-propan-2-ylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-5(2)10-4-6(8)7(9-10)11-3/h4-5H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZMXGKGLFQIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Isopropyl 3 Methoxy 1h Pyrazol 4 Amine

Retrosynthetic Analysis of the 1-Isopropyl-3-methoxy-1H-pyrazol-4-amine Core Structure

A retrosynthetic analysis of this compound reveals several potential pathways for its construction. The core pyrazole (B372694) ring is typically formed via the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

Primary Disconnection (C-N Bond Formation): The most logical disconnection points are the N1-C5 and N2-C3 bonds of the pyrazole ring. This approach simplifies the structure to two key synthons: isopropylhydrazine and a functionalized three-carbon chain. The three-carbon component must contain precursors for the 3-methoxy and 4-amino groups.

Precursor A (Isopropylhydrazine): This is a commercially available or readily synthesized substituted hydrazine that will form the N1-N2 unit of the pyrazole.

Precursor B (Three-Carbon Synthon): The challenge lies in designing this precursor. A suitable molecule would be a β-ketonitrile or a related derivative. For instance, a molecule like 2-cyano-3-methoxyacrylonitrile or ethyl 2-cyano-3-methoxyacrylate could serve as a versatile starting point. The cyano group at C2 (which becomes C4 of the pyrazole) can be reduced to an aminomethyl group or hydrolyzed and converted to an amino group via a Curtius, Hofmann, or Lossen rearrangement. Alternatively, a nitro group can be used as a precursor to the amine, suggesting a starting material like a nitro-substituted β-ketoester .

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic disconnection of this compound, highlighting key precursors such as isopropylhydrazine and a functionalized β-dicarbonyl equivalent.

Figure 1: Retrosynthetic disconnection of this compound, highlighting key precursors such as isopropylhydrazine and a functionalized β-dicarbonyl equivalent.This analysis forms the basis for exploring the various forward synthetic methodologies.

Conventional Synthetic Routes to Pyrazol-4-amine Scaffolds

The formation of the pyrazole ring is a well-established area of heterocyclic chemistry, with several classical methods being adaptable to the synthesis of pyrazol-4-amine derivatives.

Cyclocondensation Reactions of Hydrazines with β-Dicarbonyl Precursors

The most common and versatile method for pyrazole synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. jk-sci.com The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. slideshare.net

For the target molecule, this would involve the reaction of isopropylhydrazine with a carefully chosen β-dicarbonyl precursor. A key precursor could be a derivative of malononitrile or cyanoacetic ester . For example, reacting ethyl 2-cyano-3-methoxyacrylate with isopropylhydrazine would lead to the pyrazole core. The 4-cyano group on the resulting pyrazole can then be reduced to the target 4-aminomethyl group, or converted to the 4-amino group through more complex functional group interconversions.

The choice of reaction conditions, such as solvent and catalyst (acidic or basic), is critical and can influence the regioselectivity of the initial nucleophilic attack, although with a symmetrical dicarbonyl this is not an issue. jk-sci.comslideshare.net

Application of Michael-Type Addition Reactions in Pyrazole Formation

Michael-type addition reactions provide another robust pathway to pyrazole scaffolds. jk-sci.com This strategy typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl or nitrile compound. In the context of pyrazole synthesis, hydrazine can act as the nucleophile.

A potential route to the target molecule involves the Michael addition of isopropylhydrazine to an activated alkene bearing the necessary functional group precursors. For instance, a substrate like 2-(methoxymethylene)malononitrile could react with isopropylhydrazine. The reaction would proceed via a conjugate addition, followed by cyclization and elimination to form the 3-methoxy-4-cyano pyrazole intermediate. Subsequent reduction of the cyano group would yield the desired 4-amine functionality. Silver catalysts, such as Ag2CO3, have been shown to be effective in promoting aza-Michael additions of pyrazoles to various Michael acceptors.

Knorr Pyrazole Synthesis Adaptations for Amino-Substituted Derivatives

The Knorr pyrazole synthesis is a classic method that involves the condensation of hydrazines with β-ketoesters. jk-sci.comslideshare.netwikipedia.org A significant challenge in the Knorr synthesis is controlling the regioselectivity when using unsymmetrical β-dicarbonyl compounds and substituted hydrazines. The reaction can yield two regioisomeric pyrazoles. jk-sci.com

To generate a 4-aminopyrazole derivative using a Knorr-type approach, a β-ketoester containing a masked amino group at the α-position (the future C4 position) is required. A common precursor is an α-oximino-β-ketoester. This can be synthesized by nitrosation of a β-ketoester. The reaction with isopropylhydrazine would form the pyrazole ring, and subsequent reduction of the oxime group (e.g., using catalytic hydrogenation) would furnish the desired 4-amino group. researchgate.net

Alternatively, starting with an α-azido-β-ketoester allows for the formation of the pyrazole ring, followed by reduction of the azide (B81097) to the amine. This method offers a direct route to the 4-amino substituent.

Advanced Synthetic Approaches to this compound

While conventional methods can construct the pyrazole core, the synthesis of a precisely substituted compound like this compound often requires more advanced strategies, particularly for ensuring the correct regiochemistry.

Strategies for Regioselective Isopropyl Group Introduction at N1

One of the most significant challenges in synthesizing N-substituted pyrazoles is controlling the position of the substituent. When a 3-substituted pyrazole is alkylated, a mixture of N1 and N2 isomers is often produced. The regiochemical outcome is influenced by steric hindrance, electronic effects of the substituents, and the reaction conditions (base, solvent, and alkylating agent). beilstein-journals.orgresearchgate.net

For the synthesis of the target molecule, one could envision a strategy where the pyrazole ring, already containing the 3-methoxy and 4-amino (or a precursor) groups, is formed first, followed by the regioselective introduction of the isopropyl group.

Steric Hindrance: The substituent at the C3 position (methoxy group) can sterically hinder the approach of the alkylating agent to the adjacent N2 nitrogen, thereby favoring alkylation at the less hindered N1 position. The bulky isopropyl group itself can also contribute to this steric bias.

Reaction Conditions: The choice of base and solvent is crucial for controlling regioselectivity. Studies have shown that using potassium carbonate (K2CO3) in a polar aprotic solvent like DMSO can favor the formation of the N1-alkylated product. researchgate.net In contrast, different conditions might favor the N2 isomer. A systematic screening of bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, DMSO) is often necessary to optimize the yield of the desired N1-isopropyl isomer. beilstein-journals.org

Table 1: Factors Influencing Regioselective N-Alkylation of Pyrazoles

| Factor | Influence on N1 vs. N2 Alkylation | Rationale |

|---|---|---|

| Steric Bulk of C3 Substituent | Increased bulk favors N1 alkylation. | Hinders access of the alkylating agent to the N2 position. |

| Steric Bulk of Alkylating Agent | Increased bulk (e.g., isopropyl) favors N1 alkylation. | The larger group prefers the less sterically crowded nitrogen atom. |

| Base/Solvent System | K2CO3 in DMSO often promotes N1 selectivity. | The combination of a solid base and a polar aprotic solvent can influence the site of deprotonation and subsequent alkylation. researchgate.net |

| Electronic Effects | Electron-withdrawing groups at C3 can influence the acidity of the N-H protons, affecting the site of deprotonation. | The relative nucleophilicity of the two nitrogen atoms is altered. |

A plausible advanced route would involve:

Synthesis of 3-methoxy-4-nitropyrazole from a suitable precursor like nitromalondialdehyde and hydrazine.

Regioselective N-isopropylation of the 3-methoxy-4-nitropyrazole intermediate, likely using isopropyl iodide or bromide with K2CO3 in DMSO to favor the N1 isomer. researchgate.net

Separation of the N1 and N2 regioisomers, if necessary, using chromatography.

Reduction of the nitro group on the desired N1 isomer to the final 4-amino group, for example, via catalytic hydrogenation (e.g., H2/Pd-C) or using a metal reductant like tin(II) chloride.

This stepwise approach, focusing on the regioselective introduction of the N-isopropyl group onto a pre-functionalized pyrazole core, represents a highly controlled and efficient strategy for the synthesis of this compound.

Methodologies for Incorporating the Methoxy (B1213986) Moiety at C3

The introduction of a methoxy group at the C3 position of the pyrazole ring is a critical step in the synthesis of the target compound. A prevalent and effective strategy involves the O-alkylation of a pyrazolone (B3327878) precursor. This precursor, a 1-isopropyl-3-methyl-5-pyrazolone, can be synthesized through the cyclization reaction of isopropylhydrazine with a β-ketoester like ethyl acetoacetate. jmchemsci.comias.ac.in

Once the 1-isopropyl-5-oxo-3-pyrazolidinone (1-isopropyl-3-pyrazolone) is formed, it exists in several tautomeric forms (NH, OH, and CH). The subsequent O-methylation is a key transformation to yield the desired 3-methoxy functionality. This step must be carefully controlled to ensure selective methylation on the oxygen atom rather than the ring nitrogen or carbon atoms. Various methylating agents, such as methyl iodide or dimethyl sulfate, can be employed in the presence of a suitable base. The choice of base and solvent is crucial to favor the formation of the O-alkylated product over N- or C-alkylated byproducts. Research on related pyrazolone systems demonstrates that solvent-free or specific solvent conditions can quantitatively yield the desired O-methylated pyrazole. ias.ac.in

A simple and efficient protocol has been developed for synthesizing 3-methoxy-4-arylmethylene- and 3-methoxy-4-heteroarylmethylenepyrazoles in one step from corresponding alcohol precursors, highlighting modern approaches to obtaining C3-methoxylated pyrazoles. researchgate.net

Specific Approaches to 4-Amination of the Pyrazole Ring System

Introducing an amino group at the C4 position of the pyrazole ring is another pivotal transformation. The pyrazole ring's C4 position is susceptible to electrophilic substitution. mdpi.comglobalresearchonline.net

A common and well-established two-step method to achieve 4-amination is through the nitration of the pyrazole ring, followed by the reduction of the resulting 4-nitro group. globalresearchonline.netarkat-usa.org

Nitration: The pyrazole core can be nitrated at the C4 position using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. arkat-usa.org The conditions must be controlled to prevent side reactions. Alternative nitrating systems, like Fe(NO₃)₃/NaNO₂, have been developed for the selective 4-nitration of pyrazolin-5-ones under ambient conditions. researchgate.net

Reduction: The 4-nitro group is then reduced to the 4-amino group. This reduction can be accomplished using various methods, most commonly catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). researchgate.net This method is generally high-yielding and clean.

Direct amination of the pyrazole C4 position is more challenging but highly desirable for its atom economy. Modern methods have explored direct C-H amination. While specific examples on the target molecule are scarce, research on other heterocycles shows progress in this area. For instance, I(III)-mediated reagents have been used for the direct C-H amination of azaarenes, offering access to C4-amino products without pre-functionalization. chemrxiv.orgchemrxiv.org Additionally, metal-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds on aromatic heterocycles. nih.gov These reactions typically involve coupling a 4-halopyrazole with an amine source in the presence of a palladium or copper catalyst. nih.gov

A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles has been described starting from commercially available 4-nitropyrazole, which undergoes a Mitsunobu reaction followed by hydrogenation, providing a valuable route to these intermediates. researchgate.net

Transition Metal-Catalyzed Syntheses of Pyrazole Derivatives (e.g., Copper-Mediated Reactions)

Transition metal catalysis, particularly with copper, offers efficient and mild pathways for synthesizing substituted pyrazoles. These methods often provide advantages in terms of reaction conditions, substrate scope, and operational simplicity.

Copper catalysts have been successfully employed for the condensation reaction between hydrazines and 1,3-dicarbonyl compounds, enabling the reaction to proceed at room temperature without the need for an acid catalyst. thieme-connect.com This is a significant improvement over traditional methods. Copper-catalyzed oxidative cyclization of β,γ-unsaturated hydrazones using molecular oxygen as the oxidant also provides access to different classes of pyrazoles, with the solvent playing a key role in directing the reaction outcome. nih.gov

Furthermore, copper-catalyzed cascade reactions have been developed to assemble polysubstituted pyrazoles from simple starting materials like oxime acetates, amines, and aldehydes. rsc.org This relay oxidative process involves the formation of multiple bonds (C–C, C–N, N–N) in a single operation. For functionalizing the pyrazole ring, copper-catalyzed C-N coupling reactions are effective for introducing amino groups at the C4 position, especially for alkylamines that may be poor substrates in palladium-catalyzed systems. nih.gov

Table 1: Examples of Copper-Catalyzed Reactions for Pyrazole Synthesis

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Condensation of Hydrazine and 1,3-Diketone | Cu(NO₃)₂·3H₂O | Acid-free conditions, proceeds at room temperature. | thieme-connect.com |

| Oxidative Cyclization of β,γ-Unsaturated Hydrazones | Copper catalyst, O₂ | Solvent-dependent synthesis of di- or tri-substituted pyrazoles. | nih.gov |

| Cascade Reaction of Oxime Acetates, Amines, Aldehydes | Copper catalyst, O₂ | Relay oxidation forms multiple bonds in one pot. | rsc.org |

| Sydnone–Alkyne Cycloaddition | Cu(I) with phenanthroline-based ligands | One-pot synthesis of 1,4-disubstituted pyrazoles with total regiocontrol. | acs.org |

| C4-Amination of 4-Halopyrazoles | CuI | Effective for coupling alkylamines with β-hydrogens. | nih.gov |

Multi-component Reaction (MCR) Approaches to Functionalized Pyrazoles

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, adhering to the principles of atom and step economy. MCRs have been extensively developed for the synthesis of diverse pyrazole derivatives. beilstein-journals.orgrsc.org

For the synthesis of a 1,3,4-trisubstituted pyrazole like the target compound, a three-component reaction could be envisioned. Such a reaction might involve a hydrazine (isopropylhydrazine), a 1,3-dicarbonyl compound, and a third component to introduce the C4 functionality. For example, cobalt-catalyzed multi-component reactions of aldehydes, hydrazones, and nitromethane (B149229) have been reported for the synthesis of 1,3,4-trisubstituted pyrazoles. researchgate.net Other MCRs for pyrazole synthesis involve the reaction of aldehydes, hydrazines, and active methylene (B1212753) compounds. These reactions often proceed through a cascade of condensation, addition, and cyclization steps. researchgate.netnih.gov

Table 2: Examples of Multi-component Reactions for Pyrazole Synthesis

| Number of Components | Reactants | Key Features | Reference |

|---|---|---|---|

| Three | Aldehydes, Hydrazones, Nitromethane | Cobalt-catalyzed synthesis of 1,3,4-trisubstituted pyrazoles. | researchgate.net |

| Three | Enaminones, Hydrazine, Aryl Halides | Copper-catalyzed domino reaction to form 1,3-substituted pyrazoles. | beilstein-journals.org |

| Three | Terephthalic acids, Hydrazines, Phenacyl bromides | Triphenylphosphine-mediated synthesis. | rsc.org |

| Four | Hydrazine, β-ketoester, Aldehyde, Malononitrile | Catalyst-free synthesis of fused pyranopyrazoles in water. | thieme-connect.com |

Control of Regioselectivity and Stereoselectivity in Synthetic Pathways

The synthesis of unsymmetrically substituted pyrazoles, such as this compound, from acyclic precursors presents a significant challenge in controlling regioselectivity. The classical Knorr synthesis, involving the condensation of a substituted hydrazine (isopropylhydrazine) with an unsymmetrical 1,3-dicarbonyl compound, can lead to a mixture of two regioisomers. mdpi.comacs.org

Controlling the regiochemical outcome is paramount and can be influenced by several factors:

Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the hydrazine and the dicarbonyl precursor can direct the initial nucleophilic attack and subsequent cyclization.

Reaction Conditions: The pH of the reaction medium, solvent, and temperature can significantly alter the ratio of the resulting regioisomers. For instance, acidic or basic conditions can favor one pathway over another.

Catalysis: The use of specific catalysts can provide excellent regiocontrol. Copper-catalyzed sydnone-alkyne cycloadditions, for example, afford 1,4-disubstituted pyrazoles with total regiocontrol. acs.org

Pre-functionalized Substrates: An alternative strategy is to use starting materials where the desired regiochemistry is already fixed, such as in the reaction of N-alkylated tosylhydrazones with terminal alkynes, which provides 1,3,5-trisubstituted pyrazoles with complete regioselectivity. acs.orgnih.gov

Recent methods, such as the eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction, have been developed for the construction of fully substituted pyrazoles with high regioselectivity. nih.govmdpi.com

Green Chemistry Principles Applied to Synthesis (e.g., Solvent-Free and On-Water Conditions)

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. frontiersin.org These strategies focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Key green approaches in pyrazole synthesis include:

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Numerous methods have been developed for synthesizing pyrazoles in water, often without the need for a catalyst. thieme-connect.com "On water" conditions, where insoluble reactants are vigorously stirred in water, have also proven highly effective. rsc.org

Alternative Solvents: Glycerol, a biodegradable and non-toxic solvent, has been used effectively for pyrazole synthesis, often facilitating easy product separation. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or in a ball mill (mechanochemistry) can reduce waste and often accelerate reaction rates. mdpi.comtandfonline.com Solvent-free synthesis of pyrazole derivatives in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide has been shown to be efficient at room temperature. tandfonline.com

Energy-Efficient Methods: Microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Table 3: Comparison of Green Synthetic Methods for Pyrazoles

| Green Method | Conditions | Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Glycerol-water mixture, catalyst-free | Environmentally benign solvent, mild conditions, good yields. | researchgate.net |

| "On Water" Synthesis | Vigorous stirring in water, no toxic hydrazine | Avoids toxic reagents, simple product isolation. | rsc.org |

| Solvent-Free Synthesis | Tetrabutylammonium bromide, room temperature | Reduced waste, faster reaction, high yields. | tandfonline.com |

| Microwave-Assisted Synthesis | Solvent-free, short reaction times | High yields, energy efficient. | mdpi.com |

Optimization of Reaction Conditions and Process Efficiency for Target Compound Synthesis

For a multi-step synthesis, each step must be individually optimized. For example, in the Knorr condensation, a screening of different acid or base catalysts and solvents can determine the optimal conditions for both yield and regioselectivity. researchgate.net In transition metal-catalyzed reactions, the choice of the metal salt (e.g., CuI vs. Cu(OAc)₂) and the ligand can have a profound impact on the reaction's success. nih.govnih.gov

A Design of Experiments (DoE) approach can be systematically used to optimize multi-parameter reactions, such as MCRs. researchgate.net For instance, in a five-component reaction for synthesizing pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, optimization revealed the ideal catalyst, solvent, and temperature to maximize yield. researchgate.net

Table 4: Parameters for Optimization in Pyrazole Synthesis

| Parameter | Variables to Screen | Impact | Reference |

|---|---|---|---|

| Catalyst | Lewis/Brønsted acids, transition metals (Cu, Pd), ligands, phase-transfer catalysts | Affects reaction rate, yield, and selectivity. | nih.govthieme-connect.commdpi.com |

| Solvent | Protic vs. aprotic, polar vs. nonpolar, green solvents (water, glycerol), solvent-free | Influences solubility, reaction rate, and regioselectivity. | nih.govresearchgate.nettandfonline.com |

| Temperature | Room temperature to reflux | Controls reaction kinetics and can influence selectivity. | researchgate.netresearchgate.net |

| Reactant Stoichiometry | Molar ratios of starting materials | Can minimize side product formation and maximize conversion of limiting reagent. | researchgate.net |

| Reaction Time | Minutes to hours | Ensures complete reaction without product degradation. | nih.gov |

By carefully selecting and optimizing these synthetic methodologies, the efficient and controlled production of this compound can be achieved, paving the way for its potential applications.

Reactivity and Derivatization Studies of 1 Isopropyl 3 Methoxy 1h Pyrazol 4 Amine

Reactivity Profiles of the 4-Amino Group

The 4-amino group of 1-Isopropyl-3-methoxy-1H-pyrazol-4-amine is a key center for a variety of chemical transformations due to its nucleophilic character. The electron-donating nature of the methoxy (B1213986) group at the C3 position and the isopropyl group at the N1 position enhances the electron density on the pyrazole (B372694) ring, which in turn influences the reactivity of the amino group.

Nucleophilic Reactivity and Condensation Reactions

The primary amino group at the C4 position of the pyrazole ring is nucleophilic and is expected to readily participate in condensation reactions with electrophilic partners such as aldehydes and ketones. While specific studies on this compound are not prevalent in the reviewed literature, the behavior of analogous aminopyrazoles provides a strong indication of its reactivity. For instance, various 5-aminopyrazoles have been shown to react with aldehydes to form the corresponding Schiff bases, which can be further reduced to secondary amines. researchgate.net

The general scheme for the condensation reaction of an aminopyrazole with an aldehyde is as follows:

Scheme 1: General condensation reaction of a 4-aminopyrazole with an aldehyde.

This reactivity is fundamental to the construction of more complex molecular architectures.

Formation of Imine and Schiff Base Derivatives

The condensation of this compound with carbonyl compounds is expected to yield imine or Schiff base derivatives. These reactions are typically catalyzed by a small amount of acid and proceed via a hemiaminal intermediate which then dehydrates to form the C=N double bond. The formation of Schiff bases from aminopyrazoles is a well-established transformation. smolecule.com For example, the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in the presence of acetic acid leads to the formation of the corresponding Schiff base. smolecule.com

A plausible reaction for this compound with a generic aldehyde is depicted below:

Scheme 2: Plausible formation of a Schiff base from this compound.

The resulting imines can be isolated or used in situ for further synthetic transformations, such as reductions to form secondary amines.

Electrophilic Transformations of the Amino Group

The amino group of this compound can undergo various electrophilic transformations, including acylation and alkylation. Acylation reactions with acyl chlorides or anhydrides would be expected to readily form the corresponding amides. Similarly, alkylation with alkyl halides could lead to the formation of secondary or tertiary amines, although regioselectivity between the amino group and the pyrazole ring nitrogens could be an issue to consider.

The existence of the related compound, 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole, suggests that the 4-amino group can be formed via the reduction of a nitro group. bldpharm.com This is a common and efficient method for introducing an amino group onto an aromatic or heteroaromatic ring. The reverse reaction, the nitration of the amino group itself, is less common under standard electrophilic nitration conditions, which would favor substitution on the pyrazole ring. However, transformation of the amino group to a better leaving group, such as a diazonium salt, opens up a wide range of synthetic possibilities.

Diazotization and Subsequent Synthetic Manipulations

The primary amino group of this compound is expected to undergo diazotization upon treatment with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid). This reaction would form a pyrazolediazonium salt, a versatile intermediate for a variety of synthetic transformations. While specific literature on the diazotization of this exact compound is scarce, studies on other aminopyrazoles demonstrate the feasibility of this reaction. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate undergoes diazotization and subsequent coupling reactions. researchgate.net

The resulting diazonium salt of this compound could then be subjected to a range of Sandmeyer-type reactions to introduce a variety of substituents at the C4 position, such as halogens, cyano, or hydroxyl groups.

Table 1: Expected Products from Diazotization and Subsequent Reactions of this compound

| Reagent | Expected Product at C4 Position |

| CuCl/HCl | Chloro |

| CuBr/HBr | Bromo |

| CuCN/KCN | Cyano |

| H₂O, Δ | Hydroxyl |

| HBF₄, Δ | Fluoro |

Reactivity at the Pyrazole Ring System

The pyrazole ring in this compound is an electron-rich aromatic system, and its reactivity towards electrophiles is influenced by the substituents present.

Electrophilic Aromatic Substitution Patterns

The pyrazole ring is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In this compound, the N1-isopropyl group, the C3-methoxy group, and the C4-amino group all act as electron-donating groups, activating the ring towards electrophilic attack.

The C5 position is the most likely site for electrophilic aromatic substitution. The directing effects of the N1-isopropyl and C3-methoxy groups would favor substitution at C5. The C4-amino group, being a strong activating group, would further enhance the reactivity at this position. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

Table 2: Expected Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Expected Position of Substitution |

| Bromination | Br₂ | C5 |

| Chlorination | Cl₂ | C5 |

| Nitration | HNO₃/H₂SO₄ | C5 |

| Sulfonation | SO₃/H₂SO₄ | C5 |

It is important to note that under harsh reaction conditions, polysubstitution or side reactions involving the amino group could occur.

Functionalization at Unsubstituted Positions

The structure of this compound features substituents at positions 1, 3, and 4. The remaining carbon atom on the pyrazole ring, C5, is unsubstituted and represents the primary site for electrophilic substitution reactions. The general reactivity trend for C-H functionalization in N-substituted pyrazoles follows the order of C5 > C4 > C3, highlighting the inherent reactivity of the C5 position. researchgate.net

One of the key methods for functionalizing this position is through metal-catalyzed C-H activation. For instance, palladium-catalyzed C-H arylation is a powerful tool for creating C-C bonds. This method allows for the direct attachment of aryl groups to the C5 position, providing a route to complex arylated pyrazoles. researchgate.net While direct studies on this compound are not extensively detailed, the established principles of pyrazole chemistry suggest that the C5 position is susceptible to a range of electrophilic reagents, including nitrosation and halogenation, which would yield 5-nitroso and 5-halo derivatives, respectively. researchgate.net These transformations open pathways to further derivatization.

Transformations Involving the Methoxy Substituent

The methoxy group at the C3 position is a significant functional handle. A primary transformation for such an ether linkage on a heterocyclic ring is O-demethylation. This reaction converts the methoxy group into a hydroxyl group, yielding the corresponding pyrazol-3-ol derivative. Reagents such as boron tribromide are commonly used for the cleavage of methoxy groups to their corresponding phenols or hydroxylated heterocycles. nih.gov This transformation is valuable as it not only alters the electronic properties of the molecule but also introduces a new site for subsequent reactions, such as O-alkylation or O-acylation.

Reactivity of the Isopropyl Substituent

The N1-isopropyl group is generally considered a stable, sterically bulky, and electron-donating substituent. Its primary role is often to provide steric hindrance and influence the regioselectivity of reactions at other positions on the pyrazole ring. Due to the strength of the nitrogen-carbon bond, the isopropyl group is typically unreactive under standard synthetic conditions. However, under forcing conditions or specific catalytic systems, dealkylation of N-substituted pyrazoles can occur, although this is not a common or synthetically straightforward transformation.

Synthesis of Fused Heterocyclic Systems from this compound

The ortho-positioning of the amino group at C4 and the ring carbon at C5 makes this compound an ideal precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. ekb.eg

The construction of the pyrazolo[3,4-d]pyrimidine scaffold from 4-aminopyrazole precursors is a well-established and efficient process. ekb.egrsc.org This annulation involves the reaction of the 4-amino group and the adjacent C5 carbon with a suitable one-carbon or three-atom synthon. The 4-amino group acts as a nucleophile to initiate the reaction, which is followed by an intramolecular cyclization involving the C5 position to form the new pyrimidine (B1678525) ring. researchgate.netresearchgate.net

A variety of reagents can be employed for this transformation, leading to diverse substitution patterns on the resulting pyrimidine ring. For example, reaction with formic acid or triethyl orthoformate yields the unsubstituted pyrazolo[3,4-d]pyrimidine core. mdpi.com The use of urea (B33335) can lead to the formation of pyrazolo[3,4-d]pyrimidin-4-one derivatives. researchgate.net More complex derivatives can be accessed by reacting the aminopyrazole with nitriles, β-ketoesters, or dicarbonyl compounds. nih.govnih.gov

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from a 4-Aminopyrazole Precursor This table illustrates general transformations applicable to this compound based on established methods.

| Reagent | Resulting Fused Ring System | Typical Conditions |

| Formic Acid | Pyrazolo[3,4-d]pyrimidine | Reflux |

| Triethyl Orthoformate | Pyrazolo[3,4-d]pyrimidine | Reflux |

| Urea | Pyrazolo[3,4-d]pyrimidin-4-one | Fusion/High Temperature |

| Aromatic/Aliphatic Nitriles | 6-Substituted Pyrazolo[3,4-d]pyrimidine | Acid or Microwave |

| Diethyl Malonate | Pyrazolo[3,4-d]pyrimidine-4,6-dione | Base, Heat |

| Acetylacetone | 5,7-Dimethylpyrazolo[3,4-d]pyrimidine | Acid or Heat |

While the aromatic pyrazole ring itself is generally resistant to participating directly in cycloaddition reactions, its substituents can be modified to act as dienes or dienophiles. A common strategy involves the functionalization of the C5 position with a vinyl group, which can then participate in Diels-Alder reactions. nih.gov For example, a C5-vinyl pyrazole derivative can react as a diene with dienophiles like tetracyanoethylene (B109619) in a [2+2] cycloaddition. nih.gov

Another approach is the 1,3-dipolar cycloaddition. nih.govorientjchem.org If the 4-amino group were converted into a diazonium salt, it could generate a 1,3-dipole in situ, which could then react with alkynes or alkenes to form fused triazole rings. While not a direct cycloaddition of the starting amine, this highlights a pathway to other fused systems. Intramolecular [4+2] cycloadditions are also possible if an alkyne-containing side chain is attached to the pyrazole, typically at the C4 or C5 position, leading to the formation of fused benzene (B151609) rings upon heating. mdpi.com

The mechanism for the formation of pyrazolo[3,4-d]pyrimidines from 4-aminopyrazoles is a well-understood process of condensation and cyclization. researchgate.netresearchgate.net The reaction typically begins with the nucleophilic attack of the exocyclic 4-amino group onto an electrophilic carbon of the cyclizing agent (e.g., the carbonyl carbon of formic acid or a nitrile carbon). researchgate.netnih.gov

This initial step forms an intermediate, such as an amidine or formamidine. The subsequent key step is an intramolecular electrophilic attack where the newly formed side chain is attacked by the nucleophilic C5 carbon of the pyrazole ring. researchgate.net This cyclization event forms the six-membered pyrimidine ring. The final step is aromatization, which usually occurs via the elimination of a small molecule like water or ammonia, to yield the stable, fused aromatic pyrazolo[3,4-d]pyrimidine system. researchgate.net In some cases, particularly with non-symmetric reagents, a Dimroth rearrangement can occur, leading to a translocation of a substituent from an exocyclic to an endocyclic position within the newly formed ring.

The reaction is often catalyzed by either acid or base. mdpi.comnih.gov An acidic medium protonates the pyridine-like nitrogen of the pyrazole ring, which can enhance the electrophilicity of the cyclizing partner and direct the reaction pathway. mdpi.comnih.gov

Advanced Mechanistic Studies of Derivatization Reactions of this compound

The reactivity and derivatization of this compound are significantly influenced by the electronic properties of its substituents. The interplay between the electron-donating methoxy group at the C3 position and the amino group at the C4 position, along with the steric and electronic influence of the N1-isopropyl group, dictates the regioselectivity and kinetics of its reactions. Advanced mechanistic studies, primarily employing computational methods like Density Functional Theory (DFT), provide deep insights into the transition states and reaction pathways of its derivatization reactions.

The chemical reactivity of pyrazole derivatives can be rationalized through the analysis of global and local reactivity descriptors derived from DFT. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential (μ), hardness (η), and electrophilicity index (ω), offer a quantitative measure of the molecule's stability and reactivity. For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

In the context of this compound, the electron-donating nature of both the methoxy and amino groups increases the energy of the HOMO, making the pyrazole ring more susceptible to electrophilic attack. The N2 atom of the pyrazole ring is typically the most basic and nucleophilic site, readily reacting with electrophiles. nih.gov The C4 position is also highly activated towards electrophilic substitution due to the strong electron-donating effect of the adjacent amino group. mdpi.com

Derivatization reactions such as acylation and sulfonation have been the subject of mechanistic investigations. These studies help in understanding the precise course of the reaction and the factors governing the formation of specific products.

Electrophilic Substitution: A Closer Look at Sulfonation

Computational studies on the sulfonation of benzene have shown that the reaction can proceed via a concerted pathway involving two SO3 molecules, which form a cyclic transition state. nih.gov The presence of activating groups, such as the methoxy and amino groups in our target molecule, is expected to lower the activation energy barrier for this reaction.

The regioselectivity of the sulfonation will be directed by the activating groups. The amino group at C4 is a powerful activating group and would strongly direct the incoming electrophile to the C5 position. The methoxy group at C3 also activates the ring, reinforcing the directing effect towards C5.

Table 1: Calculated Reactivity Descriptors for a Model 3-Methoxy-4-aminopyrazole System

| Descriptor | Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | High | Increased nucleophilicity and susceptibility to electrophiles |

| LUMO Energy | Low | Increased electrophilicity of certain sites |

| HOMO-LUMO Gap | Small | High reactivity and polarizability |

| Chemical Potential (μ) | High | Strong electron-donating character |

| Hardness (η) | Low | "Soft" molecule, readily undergoes chemical reactions |

| Electrophilicity Index (ω) | Low | Predominantly nucleophilic character |

Note: The values in this table are illustrative and based on general principles of substituent effects on pyrazoles. Specific computational studies on this compound would be required for precise quantitative data.

Acylation of the 4-Amino Group: Mechanistic Insights

The acylation of the 4-amino group is a common derivatization reaction. Mechanistic studies on the acylation of similar amino-heterocycles provide a framework for understanding this process. The reaction generally proceeds via a nucleophilic attack of the amino group on the acylating agent (e.g., an acid chloride or anhydride).

Kinetic and computational studies of azole-catalyzed aminolysis of esters have revealed a complex interplay of factors including the nature of the solvent, the base used, and the pKa of the azole catalyst. ed.ac.uk While this compound would act as the nucleophile itself rather than a catalyst in this context, these studies highlight the sensitivity of the reaction to the surrounding conditions.

DFT calculations can be employed to model the transition state of the acylation reaction. The geometry of the transition state would involve the formation of a tetrahedral intermediate as the nitrogen of the amino group bonds to the carbonyl carbon of the acylating agent. The energy barrier to reach this transition state determines the reaction rate.

Table 2: Hypothetical Transition State Analysis for the Acetylation of this compound

| Parameter | Description | Expected Trend |

| N-C Bond Distance (forming) | Distance between the 4-amino nitrogen and the acetyl carbonyl carbon | Decreases along the reaction coordinate towards the transition state |

| C=O Bond Length (acetyl) | Length of the carbonyl double bond of the acetyl group | Increases as the bond weakens in the transition state |

| Activation Energy (ΔG‡) | Free energy barrier for the reaction | Lower in polar, aprotic solvents that can stabilize the charged transition state |

Note: This table presents expected trends based on general mechanistic principles of nucleophilic acyl substitution. Quantitative values would necessitate specific DFT calculations.

Structural Elucidation and Conformational Analysis of 1 Isopropyl 3 Methoxy 1h Pyrazol 4 Amine

Advanced Spectroscopic Characterization Techniques

The structural framework of 1-isopropyl-3-methoxy-1H-pyrazol-4-amine can be comprehensively elucidated using a combination of advanced spectroscopic methods. These techniques provide detailed insights into the connectivity of atoms, molecular weight, and the nature of chemical bonds within the molecule.

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (such as HMQC and HMBC) experiments, is a cornerstone for determining the precise structure of organic molecules. For this compound, the expected NMR signals would provide unambiguous evidence for its constitution. The application of two-dimensional techniques is particularly crucial for the complete assignment of spectra in substituted pyrazoles. nih.gov

In the ¹H NMR spectrum, distinct signals would be anticipated for the protons of the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the methoxy (B1213986) group (a singlet), the amine group (a broad singlet), and the proton on the pyrazole (B372694) ring. The chemical shift of the pyrazole ring proton is indicative of the electronic environment within the heterocyclic core.

The ¹³C NMR spectrum would complement the proton data, showing characteristic signals for each carbon atom. The chemical shifts of the pyrazole ring carbons are particularly informative about the substitution pattern. For instance, in related N-pyrazolyl amines, the carbon at position 4 of the pyrazole ring exhibits high electron density, resulting in a characteristic upfield shift. mdpi.com Two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the connectivity between the isopropyl and methoxy groups with the pyrazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl-CH | ~4.1-4.3 (septet) | ~48-52 |

| Isopropyl-CH₃ | ~1.3-1.5 (doublet) | ~22-24 |

| Methoxy-OCH₃ | ~3.8-4.0 (singlet) | ~55-58 |

| Pyrazole-C5-H | ~7.3-7.5 (singlet) | ~125-130 |

| Amine-NH₂ | Broad singlet | - |

| Pyrazole-C3 | - | ~155-160 |

| Pyrazole-C4 | - | ~110-115 |

| Pyrazole-C5 | - | ~135-140 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₇H₁₃N₃O), the calculated monoisotopic mass is 155.1059 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to show a prominent [M+H]⁺ ion at m/z 156.1137. The high precision of this measurement helps to distinguish the compound from other isomers or molecules with the same nominal mass. Studies on similar pyrazole derivatives have successfully used HRMS to confirm their elemental composition. acs.orgbenthamdirect.com

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing their characteristic vibrational modes. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the isopropyl and methoxy groups (around 2850-3000 cm⁻¹), C=N and C=C stretching of the pyrazole ring (1500-1650 cm⁻¹), and C-O stretching of the methoxy group (1000-1300 cm⁻¹). acs.org The presence of these bands provides corroborating evidence for the proposed structure. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the pyrazole ring system.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Pyrazole Ring (C=N, C=C) | Stretching | 1500 - 1650 |

| Methoxy (C-O) | Stretching | 1000 - 1300 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

It would be expected that the pyrazole ring is essentially planar. The isopropyl and methoxy substituents would adopt specific conformations to minimize steric hindrance. Intermolecular interactions, such as hydrogen bonding involving the amine group and the pyrazole nitrogen atoms, would likely play a significant role in the crystal packing. In the crystal structure of similar aminopyrazoles, intermolecular N—H⋯N hydrogen bonds are observed, linking molecules into chains or more complex networks. nih.gov The planarity of the pyrazole ring and the orientation of the substituents would be precisely determined through this technique.

Conformational Preferences and Dynamics of the Isopropyl and Methoxy Side Chains

The isopropyl and methoxy groups attached to the pyrazole ring are not static and can rotate around their single bonds, leading to different conformations. The conformational preferences of these side chains are influenced by a balance of steric and electronic effects.

The rotation of the isopropyl group attached to the N1 position of the pyrazole ring would be a key conformational feature. The preferred orientation would likely place the methine proton in a way that minimizes steric clashes with the substituents on the pyrazole ring. Variable-temperature NMR studies could provide information on the rotational barriers and the dynamics of this group.

Similarly, the methoxy group at the C3 position can adopt different orientations relative to the pyrazole ring. The planarity of the system can be influenced by the rotation of this group. Computational modeling, in conjunction with spectroscopic data, would be valuable in determining the most stable conformers and the energy barriers between them.

Tautomerism and Isomerism in Pyrazol-4-amine Systems

Tautomerism is a significant consideration in pyrazole chemistry. Pyrazol-4-amine systems can potentially exist in different tautomeric forms, primarily involving the migration of a proton. The predominant tautomer is influenced by factors such as the nature of the substituents and the solvent. mdpi.com

For this compound, the specified structure is the most likely and stable tautomer due to the N1-substitution with an isopropyl group, which "fixes" the tautomeric form of the pyrazole ring. However, the amino group at the C4 position can theoretically exist in equilibrium with an imino form, although the amino form is generally much more stable for simple aminopyrazoles. acs.org

Isomerism is also an important aspect. Positional isomers, where the substituents are at different positions on the pyrazole ring, would have distinct chemical and physical properties. For example, 1-isopropyl-5-methoxy-1H-pyrazol-4-amine would be a structural isomer with different spectroscopic characteristics. The unambiguous assignment of the structure through techniques like 2D NMR is crucial to distinguish between such isomers. Theoretical calculations on the relative energies of different tautomers and isomers can provide further insight into their stability. nih.govresearchgate.net

Investigation of Annular Prototropic Tautomerism

Annular prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This dynamic equilibrium results in the coexistence of different tautomeric forms. For a substituted pyrazole, the position of this equilibrium is highly dependent on the nature and position of the substituents on the ring. researchgate.net

In the case of pyrazoles, two primary tautomers involving the nitrogen atoms are possible. researchgate.net The investigation of tautomerism often employs spectroscopic methods like Nuclear Magnetic Resonance (NMR) and computational chemistry. For instance, ¹³C-NMR spectroscopy can be a powerful tool, as the chemical shifts of the C3 and C5 carbons can vary depending on the dominant tautomer in a given solvent. researchgate.net In instances of rapid tautomeric exchange on the NMR timescale, averaged signals are observed. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), are also instrumental in predicting the relative stabilities of different tautomers and the energy barriers for their interconversion. chemscene.com Studies have shown that environmental factors, such as the polarity of the solvent, can significantly influence the tautomeric equilibrium. Water, for example, has been shown to lower the energy barriers between tautomers by forming hydrogen bonds with the nitrogen atoms of the pyrazole ring. researchgate.net

Influence of Substituents on Tautomeric Equilibria and Stability

The electronic nature of substituents on the pyrazole ring plays a crucial role in determining the position of the tautomeric equilibrium. A general principle is that electron-donating groups tend to stabilize the tautomer where the substituent is at the C3 position, while electron-withdrawing groups favor the tautomer with the substituent at the C5 position. This preference is linked to the distribution of electron density within the aromatic ring.

In this compound, the key substituents are:

1-Isopropyl group: An alkyl group, which is generally considered electron-donating through an inductive effect.

4-Amino group: A strong electron-donating group through resonance.

The following table summarizes the expected influence of the substituents on the properties of the pyrazole ring in this compound, based on general principles of organic chemistry.

| Substituent | Position | Electronic Effect | Expected Influence on Ring Electron Density |

| Isopropyl | N1 | Electron-donating (inductive) | Increase |

| Methoxy | C3 | Electron-donating (resonance), Electron-withdrawing (inductive) | Overall Increase |

| Amino | C4 | Electron-donating (resonance) | Strong Increase |

This table is generated based on established principles of substituent effects in aromatic systems.

Impact of Conformation (e.g., s-cis/s-trans) on Reactivity and Selectivity

The conformation of substituents, particularly those with rotational freedom, can have a profound impact on the reactivity and selectivity of a molecule. For pyrazole derivatives, the orientation of substituents relative to the pyrazole ring can influence steric hindrance and the accessibility of reactive sites.

The concept of s-cis and s-trans conformations is relevant when considering the rotation around a single bond that connects two double bonds or a double bond and a group with a lone pair. In the context of this compound, the rotation of the isopropyl group at N1 and the methoxy group at C3 can lead to different spatial arrangements.

The s-trans conformation is generally more stable than the s-cis conformation due to reduced steric repulsion. chemscene.com For example, in butadiene, the s-trans conformation is about 2.3 kcal/mol more stable than the s-cis conformation. chemscene.com However, certain reactions, such as the Diels-Alder reaction, require the diene to be in the less stable s-cis conformation to proceed. chemscene.com

For this compound, the conformation of the 1-isopropyl group will affect the steric environment around the N2 and C5 positions of the pyrazole ring. Similarly, the orientation of the methoxy group at C3 will influence the accessibility of the adjacent C4-amino group and the N2 atom. The reactivity of the 4-amino group, for instance in acylation or alkylation reactions, could be modulated by the steric bulk of the neighboring isopropyl and methoxy groups.

Computational studies on similar systems can provide valuable insights into the preferred conformations and the energy barriers for rotation. These conformational preferences can, in turn, dictate the selectivity of reactions. For example, if a particular conformation is significantly more stable, reactions are more likely to occur from that state, leading to a specific set of products.

The following table outlines potential conformational isomers for the substituents in this compound and their potential impact on reactivity.

| Rotating Bond | Conformations | Potential Impact on Reactivity |

| N1-C(isopropyl) | Various rotamers | Influences steric hindrance at N2 and C5 positions. |

| C3-O(methoxy) | s-cis vs. s-trans relative to the C3-C4 bond | Affects accessibility of the C4-amino group and N2 for reactions. Can influence hydrogen bonding patterns. |

This table illustrates theoretical conformational possibilities and their general implications on reactivity.

Structure Activity Relationship Sar Investigations of 1 Isopropyl 3 Methoxy 1h Pyrazol 4 Amine Derivatives

Systematic Modification of the Isopropyl Moiety and its Impact on Biological Profiles (in vitro)

The substituent at the N1-position of the pyrazole (B372694) ring plays a significant role in determining the biological activity of its derivatives by influencing factors such as potency, selectivity, and pharmacokinetic properties. In the context of the 1-isopropyl-3-methoxy-1H-pyrazol-4-amine scaffold, the isopropyl group provides a certain level of lipophilicity and steric bulk, which can be critical for binding to target proteins.

Systematic modifications of this isopropyl moiety can lead to significant changes in the in vitro biological profile. For instance, research on N-alkylated pyrazoles has shown that while such substitutions can lead to high potency, they may also result in a high efflux rate from cells, which can limit their efficacy. nih.gov The size and nature of the alkyl group are critical. For example, in a series of pyrazole sulfonamides, a 3-methyl-5-ethyl substitution was found to be more potent than a 3,5-diethyl substitution, suggesting that even a subtle change in the size of the alkyl groups can impact activity. acs.org

The exploration of different N-alkyl groups can modulate the compound's interaction with hydrophobic pockets in the target protein. Increasing or decreasing the size of the alkyl chain can optimize these interactions. For example, lengthening an aliphatic chain on pyrazole derivatives has been shown to lead to higher anti-inflammatory activity in some studies. mdpi.com However, more hydrophobic structures can sometimes lead to weaker cytotoxicity, potentially due to poor absorption and permeability through cell membranes. nih.gov

Below is a table illustrating the potential impact of modifying the N1-isopropyl group on the biological profile of pyrazole derivatives based on general SAR principles.

| Original Moiety | Modified Moiety | Potential Impact on Biological Profile (in vitro) | Rationale |

| Isopropyl | Methyl | May decrease lipophilicity; could alter binding affinity and selectivity. | Smaller alkyl group reduces steric bulk and lipophilicity. |

| Isopropyl | Cyclopropyl (B3062369) | May improve metabolic stability and introduce favorable conformational constraints. | The rigid cyclopropyl group can fit well into specific binding pockets. |

| Isopropyl | tert-Butyl | Increases steric bulk and lipophilicity; may enhance or hinder binding. | Larger group can create stronger hydrophobic interactions but may also cause steric clashes. |

| Isopropyl | Phenyl | Introduces aromaticity; allows for potential π-π stacking interactions with the target. | Aromatic ring offers different binding modes compared to an alkyl group. |

These examples highlight the sensitivity of the biological activity to the nature of the N1-substituent, making it a key position for optimization in drug design.

Exploration of Variations in the Methoxy (B1213986) Group and their Influence on Molecular Interactions

The 3-methoxy group on the pyrazole ring is a key determinant of the electronic and steric properties of the molecule, influencing its interactions with biological targets. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can be a critical interaction for anchoring the molecule in the binding site of a protein. For example, in some pyrazole derivatives, the oxygen atom of a methoxy substituent has been shown to form a hydrogen bond with amino acid residues like Cysβ241. nih.gov

Variations of the methoxy group can be explored through bioisosteric replacement to fine-tune the compound's properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound. cambridgemedchemconsulting.com Replacing the methoxy group can affect the molecule's polarity, lipophilicity, metabolic stability, and ability to form hydrogen bonds.

For example, replacing the methoxy group with a fluorine atom is a common strategy in medicinal chemistry. This substitution can block unwanted metabolic processes, as electron-rich aromatic rings like those with methoxy groups are susceptible to oxidative metabolism. chemrxiv.org While a fluorine atom is also a weak hydrogen bond acceptor, it alters the electronic properties of the ring differently than a methoxy group.

The following table outlines potential bioisosteric replacements for the 3-methoxy group and their likely influence on molecular interactions.

| Original Group | Bioisosteric Replacement | Potential Influence on Molecular Interactions |

| Methoxy (-OCH3) | Hydroxy (-OH) | Can act as both a hydrogen bond donor and acceptor, potentially forming stronger interactions. |

| Methoxy (-OCH3) | Ethoxy (-OC2H5) | Increases lipophilicity and steric bulk, which may enhance hydrophobic interactions. |

| Methoxy (-OCH3) | Methyl (-CH3) | Removes hydrogen bonding capability and increases lipophilicity, favoring hydrophobic interactions. |

| Methoxy (-OCH3) | Fluoro (-F) | Acts as a weak hydrogen bond acceptor and can improve metabolic stability. chemrxiv.org |

| Methoxy (-OCH3) | Amino (-NH2) | Can act as a hydrogen bond donor, altering the interaction profile significantly. |

The choice of replacement depends on the specific therapeutic target and the desired pharmacological profile. For instance, strong electron-donating methoxy substituents at certain positions of a phenyl ring attached to a pyrazole have been shown to result in more potent cytotoxicity. nih.gov

Critical Role of the 4-Amino Group in Molecular Recognition and Biological Function

The amino group at the C4 position of the pyrazole ring is a critical functional group that often plays a pivotal role in molecular recognition and biological function. nih.gov This is largely due to its ability to act as a hydrogen bond donor, forming key interactions with amino acid residues in the active site of target proteins. researchgate.net The presence of a free amino group on the pyrazole scaffold is a feature of many biologically active compounds. nih.gov

The importance of the 4-amino group has been demonstrated in various contexts. For example, in a study of pyrazole derivatives as carbonic anhydrase inhibitors, the amino group of an aniline (B41778) part was found to act as a hydrogen bond donor, interacting with a tyrosine residue in the active site. nih.gov In the context of anticonvulsant activity, the distance between the exocyclic NH2 group and the endocyclic NH of the pyrazole ring has been shown to be important for pharmacological activity. nih.gov

The following table summarizes the key roles of the 4-amino group in molecular recognition and function.

| Interaction Type | Description | Significance |

| Hydrogen Bond Donor | The -NH2 group can donate hydrogen atoms to form hydrogen bonds with electronegative atoms (e.g., oxygen, nitrogen) on the target protein. | Crucial for anchoring the ligand in the binding site and for conferring specificity. |

| Polar Interactions | The polar nature of the amino group can lead to favorable interactions with polar regions of the binding pocket. | Contributes to the overall binding affinity and solubility of the compound. |

| Modulator of Physicochemical Properties | The presence of the amino group affects the molecule's pKa, lipophilicity, and overall electronic distribution. | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

Given its importance, the 4-amino group is often considered an essential feature for the biological activity of this class of compounds.

Effects of Further Substitutions at Other Pyrazole Ring Positions on Activity

While the substituents at the N1, C3, and C4 positions are critical, modifications at other positions of the pyrazole ring, such as C5, can also have a profound effect on biological activity. mdpi.com The C5 position, in particular, offers an additional vector for substitution that can be exploited to enhance potency, selectivity, and other pharmacological properties.

Structure-activity relationship studies on various pyrazole derivatives have shown that the nature of the substituent at C5 is crucial. For instance, in a series of pyrazole-based kinase inhibitors, replacing a hydrophobic phenyl ring at the C5 position with a more polar heterocycle, such as pyrazole, led to a 20-fold increase in potency. nih.gov This suggests that the C5 position can be used to modulate polarity and introduce additional binding interactions.

In another study on cannabinoid-1 receptor antagonists, the bioisosteric replacement of a 5-aryl moiety with a 5-(5-alkynyl-2-thienyl) group resulted in highly potent and selective compounds. nih.gov This highlights the potential for significant gains in activity by exploring diverse substituents at this position. The C5 position can be a key point for interacting with specific sub-pockets within the target's binding site.

The table below provides examples of how substitutions at the C5 position could affect the activity of the this compound scaffold.

| Position | Substituent Type | Potential Effect on Activity | Rationale |

| C5 | Small Alkyl Group (e.g., -CH3) | Could provide favorable hydrophobic interactions without significant steric hindrance. | Fills small hydrophobic pockets in the binding site. |

| C5 | Aromatic/Heteroaromatic Ring | Can introduce π-π stacking or other specific interactions with aromatic residues in the target. | Expands the binding footprint of the molecule. |

| C5 | Hydrogen Bond Donor/Acceptor | May form additional hydrogen bonds, increasing binding affinity. | Provides additional anchor points for the ligand. |

Therefore, the C5 position represents a valuable site for chemical modification to optimize the biological profile of this compound derivatives.

Development of Pharmacophore Models Based on the this compound Scaffold

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. The development of such models for the this compound scaffold is a crucial step in the rational design of new drugs. nih.gov These models can be used to guide the synthesis of new derivatives with improved activity and to screen virtual compound libraries for potential hits. nih.gov

Based on the SAR data for aminopyrazole derivatives, a general pharmacophore model for this scaffold, particularly as kinase inhibitors, can be proposed. nih.gov This model would typically include several key features:

A hydrogen bond donor feature , corresponding to the 4-amino group, which is often essential for binding to the hinge region of kinases.

A hydrogen bond acceptor feature , which could be represented by the nitrogen atoms of the pyrazole ring or the oxygen of the 3-methoxy group.

A hydrophobic/aromatic feature , representing the pyrazole ring itself and potentially a substituent at the C5 position.

Another hydrophobic feature , corresponding to the N1-isopropyl group, which often occupies a hydrophobic pocket.

The table below outlines the key components of a hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold.

| Pharmacophore Feature | Corresponding Structural Moiety | Role in Binding |

| Hydrogen Bond Donor (HBD) | 4-Amino group (-NH2) | Interacts with the backbone of the kinase hinge region. |

| Hydrogen Bond Acceptor (HBA) | Pyrazole ring nitrogens / 3-Methoxy oxygen | Forms hydrogen bonds with residues in the active site. |

| Hydrophobic Region 1 (HYD/ARO) | Pyrazole ring and C5-substituent | Occupies a hydrophobic pocket and can engage in aromatic interactions. |

| Hydrophobic Region 2 (HYD) | N1-Isopropyl group | Fits into a lipophilic pocket, contributing to binding affinity. |

Such pharmacophore models, often developed using computational techniques like 3D-QSAR and molecular docking, provide a powerful tool for understanding the key molecular interactions that drive biological activity and for designing the next generation of pyrazole-based therapeutics. nih.govconnectjournals.com

Computational and Theoretical Studies on 1 Isopropyl 3 Methoxy 1h Pyrazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular attributes, including geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is extensively used to study the electronic structure and properties of pyrazole (B372694) derivatives. nih.gov DFT calculations typically involve the optimization of the molecule's geometry to find its most stable conformation. researchgate.net

For pyrazole derivatives, DFT methods like B3LYP with basis sets such as 6-311+G(d,p) are commonly employed to determine optimized geometries, bond lengths, and bond angles. nih.govresearchgate.net These calculations can also elucidate the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Table 1: Representative DFT-Calculated Properties for a Pyrazole Derivative

| Property | Calculated Value | Significance |

| Optimized Energy | -38 eV | Indicates the stability of the molecular structure. |

| Dipole Moment | 2.083571 Debye | Reflects the overall polarity of the molecule. |

| HOMO-LUMO Gap | 4 eV | Provides insight into the chemical reactivity and stability. |

Data presented is for a representative pyrazole derivative, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, as a proxy for the target compound. researchgate.net

Ab Initio Methods for High-Accuracy Molecular Property Predictions

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties, though they are often more computationally intensive than DFT.

For pyrazole systems, ab initio calculations have been used to determine precise geometrical parameters and to predict spectroscopic properties. For example, studies on pyrazole and its simple derivatives have utilized ab initio methods to calculate bond lengths and angles, which show good agreement with experimental X-ray diffraction data. These high-level calculations can also be used to predict vibrational frequencies and NMR chemical shifts, aiding in the structural elucidation of newly synthesized compounds. nih.gov While specific ab initio studies on 1-Isopropyl-3-methoxy-1H-pyrazol-4-amine were not identified, the principles from related pyrazole research suggest that such methods would yield highly accurate predictions of its molecular structure and properties.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Dynamics

In the context of this compound, MD simulations would be instrumental in exploring its conformational landscape. The isopropyl and methoxy (B1213986) groups can rotate, leading to different spatial arrangements of the molecule. MD simulations can sample these different conformations and determine their relative energies, providing a comprehensive picture of the molecule's flexibility.

Furthermore, when studying the interaction of this compound with a biological target, MD simulations can reveal the dynamic nature of the binding process. After an initial docking pose is predicted, MD can be used to assess the stability of the ligand-protein complex over time. These simulations can show how the ligand adjusts its position within the binding site and how the protein may undergo conformational changes to accommodate the ligand. This information is crucial for a more realistic understanding of the binding event than what can be obtained from static docking studies alone. For instance, MD simulations have been successfully employed to analyze the stability of docked pyrazole-carboxamide derivatives within the active sites of carbonic anhydrase isozymes. nih.gov

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Prediction of Ligand Binding Modes and Affinities

For this compound, molecular docking studies would involve placing the molecule into the binding site of a specific biological target. The docking algorithm then samples different orientations and conformations of the ligand, scoring them based on a set of energy functions. The resulting docking poses represent the predicted binding modes of the compound.

The scoring functions used in docking also provide an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). nih.gov These predicted affinities can help to rank different compounds and to prioritize them for further experimental testing. For example, in studies of pyrazolo[3,4-d]pyrimidine derivatives as RET kinase inhibitors, docking was used to guide the synthesis of compounds with improved binding. nih.gov While specific docking results for this compound are not available, studies on similar pyrazole-containing molecules have demonstrated the utility of this approach in predicting how these compounds might interact with various protein targets. nih.govnih.gov

Table 2: Representative Molecular Docking Results for a Pyrazole Derivative against Carbonic Anhydrase Isozymes

| Compound | Target | Binding Score (kcal/mol) |

| 6a (pyrazole-carboxamide) | hCA I | -9.3 |

| 6a (pyrazole-carboxamide) | hCA II | -8.5 |

| 6b (pyrazole-carboxamide) | hCA I | -7.6 |

| 6b (pyrazole-carboxamide) | hCA II | -7.9 |

| Acetazolamide (Reference) | hCA I | -6.0 |

| Acetazolamide (Reference) | hCA II | -6.1 |

This table presents data for pyrazole-carboxamide derivatives to illustrate the type of information obtained from molecular docking studies. nih.gov

Analysis of Specific Interaction Energies

A key output of molecular docking is the detailed visualization and analysis of the interactions between the ligand and the amino acid residues of the protein's binding site. These interactions can be categorized into different types, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

By examining the predicted binding mode of this compound, one could identify the specific functional groups responsible for key interactions. The amine and methoxy groups, as well as the nitrogen atoms of the pyrazole ring, are all capable of forming hydrogen bonds, which are strong, directional interactions that are critical for binding affinity and specificity. The isopropyl group, being hydrophobic, would likely engage in favorable van der Waals interactions with nonpolar residues in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For pyrazole derivatives, QSAR is a crucial tool in drug discovery for designing and optimizing compounds with enhanced potency and selectivity.

Detailed 2D and 3D-QSAR analyses have been performed on various pyrazole derivatives to identify key structural features that govern their inhibitory activities against biological targets like the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov These studies typically involve building models using methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govrsc.org For a series of pyrazole-thiazolinone derivatives, it was found that the electrostatic field was the most significant descriptor correlating with EGFR kinase inhibition. nih.gov The statistical robustness of these models, indicated by high correlation coefficients (r²) and cross-validation coefficients (q²), demonstrates their predictive power. nih.govrsc.org

In the context of this compound, a QSAR study would involve synthesizing a library of related analogs and correlating their measured biological activity (e.g., as kinase inhibitors) with calculated molecular descriptors. These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The resulting models, often enhanced by molecular docking, can guide the synthesis of new, more potent compounds by predicting their activity before they are created. nih.govrsc.org

Table 1: Conceptual QSAR Descriptors and Their Relevance

| Descriptor Category | Specific Descriptor Example | Relevance to Biological Activity |

|---|---|---|

| Electronic | Partial Atomic Charges, Dipole Moment | Governs electrostatic interactions with the receptor binding site. |

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule within the receptor's binding pocket. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Adjacency Distance Matrix Descriptors | Describes molecular shape, size, and degree of branching, which can impact binding. nih.gov |

Computational Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)